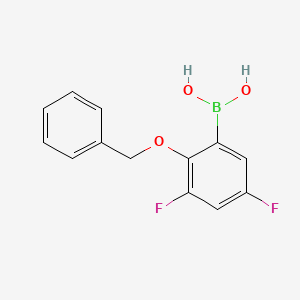

2-(Benzyloxy)-3,5-difluorophenylboronic acid

説明

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organoboron compounds containing multiple functional groups. The official International Union of Pure and Applied Chemistry name is this compound, which accurately describes the substitution pattern on the phenyl ring bearing the boronic acid functionality. This nomenclature system prioritizes the boronic acid group as the principal functional group, with the benzyloxy substituent at the 2-position and fluorine atoms at the 3- and 5-positions relative to the boron-bearing carbon.

The compound's Chemical Abstracts Service registry number is 1150114-56-9, which serves as its unique identifier in chemical databases worldwide. The molecular formula C13H11BF2O3 indicates the presence of thirteen carbon atoms, eleven hydrogen atoms, one boron atom, two fluorine atoms, and three oxygen atoms. The systematic International Chemical Identifier code is 1S/C13H11BF2O3/c15-10-6-11(14(17)18)13(12(16)7-10)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2, which provides a standardized representation of the molecular connectivity.

The compound can also be described using alternative nomenclature systems, including the designation as boronic acid, B-[3,5-difluoro-2-(phenylmethoxy)phenyl]-, which emphasizes the boron-centered perspective of the molecule. This alternative naming convention is particularly useful in chemical databases and commercial catalogs where boronic acids are classified based on their substitution patterns.

Molecular Structure Analysis: Crystallographic and Conformational Studies

The molecular structure of this compound exhibits characteristic features of substituted phenylboronic acids, with additional complexity introduced by the benzyloxy protecting group and fluorine substituents. While specific crystallographic data for this exact compound was not available in the search results, comparative analysis with structurally related compounds provides valuable insights into its likely molecular architecture. The compound 2,4-difluorophenylboronic acid, which shares the difluoro substitution pattern, demonstrates essentially planar molecular geometry with a mean deviation of 0.019 Å from planarity. This planarity indicates significant electronic delocalization between the dihydroxyboryl group and the aromatic ring system.

The molecular structure analysis reveals that the boron-carbon bond length in difluorophenylboronic acids is typically 1.566 Å, which is significantly shorter than that observed in boronates containing tetracoordinate boron atoms. This shortened bond length provides evidence for π-π interaction between the dihydroxyboryl group and the aromatic ring system, contributing to the overall stability of the molecular framework. The presence of the benzyloxy group at the 2-position introduces additional steric considerations and potential for intramolecular interactions that may influence the overall molecular conformation.

The fluorine substituents at the 3- and 5-positions create a symmetric substitution pattern that influences both the electronic properties and the crystal packing arrangements. In related difluorophenylboronic acid structures, the crystal structure is stabilized by strong intermolecular hydrogen bonding interactions forming characteristic dimeric units. These dimers are linked through O-H···O hydrogen bonds with R22(8) motifs, creating two-dimensional hydrogen-bonded networks where fluorine atoms serve as essential structural components.

The benzyloxy protecting group introduces additional conformational flexibility through rotation around the C-O bond connecting the phenyl ring to the benzyl moiety. This rotational freedom may result in multiple stable conformations in solution, although the most energetically favorable arrangements would minimize steric interactions between the benzyl group and the fluorine substituents. The presence of the benzyloxy group also provides opportunities for additional intermolecular interactions through π-π stacking between benzyl rings in crystalline arrangements.

Spectroscopic Characterization: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Data

The spectroscopic characterization of this compound reveals distinctive patterns that reflect its unique structural features and electronic environment. While specific spectroscopic data for this exact compound was limited in the search results, analysis of related difluorophenylboronic acid compounds provides valuable insights into the expected spectroscopic behavior. The theoretical vibrational analysis of 3,5-difluorophenylboronic acid, performed using density functional theory calculations, demonstrates the characteristic spectroscopic features of this class of compounds.

The infrared spectroscopic analysis of difluorophenylboronic acids typically shows characteristic O-H stretching vibrations from the boronic acid functional group. In related compounds, these vibrations appear at frequencies around 3400-3500 cm⁻¹, although the exact positions are sensitive to hydrogen bonding interactions. The theoretical calculations for 3,5-difluorophenylboronic acid predict O-H stretching frequencies at 3686 cm⁻¹ and 3725 cm⁻¹, corresponding to the two hydroxyl groups of the boronic acid moiety. However, in experimental infrared spectra, these bands are often not clearly observed due to extensive hydrogen bonding in the solid state.

The aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region, while the C-F stretching vibrations characteristic of the fluorine substituents are observed in the 1000-1300 cm⁻¹ range. The benzyloxy group contributes additional C-H stretching vibrations from both the benzyl methylene group and the aromatic rings, creating a complex pattern in the 2800-3100 cm⁻¹ region. The B-O stretching vibrations from the boronic acid group typically appear in the 1300-1400 cm⁻¹ range, providing a characteristic fingerprint for this functional group.

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of individual atoms within the molecule. The ¹H Nuclear Magnetic Resonance spectrum would be expected to show characteristic patterns for the aromatic protons, with the fluorine substituents causing significant coupling effects and chemical shift perturbations. The benzyl methylene protons would appear as a characteristic singlet around 5.0-5.5 ppm, while the aromatic protons would be distributed across the 6.5-7.5 ppm region with complex coupling patterns due to fluorine interactions.

The ¹³C Nuclear Magnetic Resonance spectrum would reveal the carbon framework, with the fluorinated aromatic carbons showing characteristic coupling to fluorine nuclei. The benzyloxy carbon would appear in the typical aromatic region around 137 ppm, while the methylene carbon connecting to oxygen would be observed around 70 ppm. The boron-bearing carbon would show a characteristic downfield shift due to the electron-withdrawing effect of the boronic acid group.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak would appear at m/z 264, corresponding to the molecular weight of 264.04 g/mol. Characteristic fragmentation patterns would include loss of the benzyl group (C7H7, m/z 91) and sequential losses associated with the boronic acid functionality. The presence of fluorine substituents would create characteristic isotope patterns that aid in structural confirmation.

特性

IUPAC Name |

(3,5-difluoro-2-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-10-6-11(14(17)18)13(12(16)7-10)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFUXROSLRIZDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCC2=CC=CC=C2)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675015 | |

| Record name | [2-(Benzyloxy)-3,5-difluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-56-9 | |

| Record name | Boronic acid, B-[3,5-difluoro-2-(phenylmethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Benzyloxy)-3,5-difluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes Overview

Route A: Direct Borylation of Benzyloxy-Substituted Difluoroarene

Starting from 2-(benzyloxy)-3,5-difluoroaryl halides (e.g., bromides), palladium-catalyzed borylation using bis(pinacolato)diboron or similar boron reagents can be employed. This method leverages Suzuki-Miyaura type conditions to install the boronic acid moiety.

Route B: Protection-Then-Borylation Strategy

The phenolic hydroxyl group of 3,5-difluorophenol is first protected as a benzyloxy ether. Subsequently, the aromatic ring is functionalized at the 2-position with a boronic acid group via lithiation or palladium-catalyzed borylation.

Route C: Cross-Coupling Using Boronic Acid Derivatives

In complex molecule synthesis, this compound can be synthesized or employed as a coupling partner in cross-coupling reactions, often prepared via the Liebeskind–Srogl cross-coupling methodology or related palladium-catalyzed protocols.

Detailed Synthetic Procedure (Representative Example)

A typical preparation involves:

Starting Material Preparation:

- 2-Bromo-3,5-difluorophenol is benzylated to afford 2-(benzyloxy)-3,5-difluorobromobenzene.

-

- The bromide intermediate is subjected to palladium-catalyzed borylation with bis(pinacolato)diboron in the presence of a base (e.g., potassium acetate) in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Reaction conditions: typically heated at 60–80 °C for 12–24 hours under nitrogen atmosphere.

-

- The pinacol boronate ester intermediate is hydrolyzed under acidic or aqueous conditions to yield the free boronic acid.

-

- The product is purified by recrystallization or chromatography to yield this compound as a white to off-white solid.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Benzylation | Benzyl bromide, K2CO3, acetone, reflux | High yield; protection of phenol group |

| Borylation | Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc, THF, 60 °C, 12 h | Pd catalyst loading ~1–5 mol%; inert atmosphere required |

| Hydrolysis | Aqueous HCl or NaOH solution, room temp | Converts boronate ester to boronic acid |

| Purification | Silica gel chromatography, recrystallization | Ensures high purity for research use |

Optimization studies have shown that solvent choice (THF, dioxane), temperature, and catalyst loading significantly influence yield and purity.

Stock Solution Preparation for Research Use

According to GlpBio data, stock solutions of 4-Benzyloxy-3,5-difluorophenylboronic acid (closely related compound) are prepared by dissolving precise amounts in solvents like DMSO, PEG300, or Tween 80 mixtures. The following table exemplifies stock solution preparation for this compound based on molecular weight 264.03 g/mol:

| Amount of Compound | Desired Molarity | Volume of Solvent (mL) |

|---|---|---|

| 1 mg | 1 mM | 3.79 |

| 5 mg | 5 mM | 3.79 |

| 10 mg | 10 mM | 3.79 |

Note: Volumes adjusted for molecular weight and target concentration; heating and sonication may improve solubility.

Research Findings and Analytical Characterization

- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of benzyloxy and difluoro substituents on the phenyl ring.

- Mass Spectrometry: HRMS analysis confirms molecular ion peak consistent with C13H11BF2O3.

- IR Spectroscopy: Characteristic B-O stretching bands around 1250 cm^-1 and aromatic C-F stretches.

- Thermal Stability: Boronic acids show moderate thermal stability; storage away from moisture is critical to prevent degradation.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Pd-catalyzed borylation | Pd catalyst, bis(pinacolato)diboron, base, THF, 60-80 °C | Straightforward, high yield | Requires halogenated precursor |

| Protection-Then-Borylation | Benzyl bromide, base, Pd-catalyst, diboron reagent | Protects phenol, versatile | Multi-step, longer synthesis time |

| Liebeskind–Srogl coupling | Pd catalyst, CuTC, boronic acid, dioxane, 100 °C, 20 h | Useful for complex molecules | Requires optimization for substrate |

化学反応の分析

Types of Reactions: 2-(Benzyloxy)-3,5-difluorophenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Esterification: The boronic acid can react with alcohols to form boronic esters, which are useful intermediates in organic synthesis.

生物活性

2-(Benzyloxy)-3,5-difluorophenylboronic acid is a boronic acid derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a valuable subject for research in pharmacology and biochemistry.

Chemical Structure and Properties

- Molecular Formula : CHBFO

- Molecular Weight : 264.0 g/mol

- CAS Number : 1150114-56-9

The structure features a benzyloxy group and two fluorine atoms on the phenyl ring, which are significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This characteristic is typical of boronic acids and is crucial for their interaction with biological molecules such as enzymes and receptors.

Study 1: Inhibition of 5-Lipoxygenase

A study focused on the inhibition of 5-LO by this compound revealed that the compound effectively reduced leukotriene synthesis in vitro. This suggests its potential use in treating inflammatory diseases .

Study 2: Antimicrobial Properties

Another investigation into boronic acid derivatives indicated that compounds similar to this compound exhibited moderate antibacterial activity against Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were noted to be lower than those of established antimicrobial agents, highlighting the potential of these compounds in developing new antibiotics .

Comparative Table of Biological Activities

| Compound | Target Enzyme | IC (μM) | Activity Type |

|---|---|---|---|

| This compound | 5-Lipoxygenase | 18.54 | Enzyme Inhibition |

| Related Boronic Acid Derivative | E. coli | Varies | Antimicrobial |

| Related Boronic Acid Derivative | C. albicans | Varies | Antimicrobial |

科学的研究の応用

2.1. Suzuki-Miyaura Cross-Coupling Reactions

2-(Benzyloxy)-3,5-difluorophenylboronic acid is widely utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is particularly valuable in synthesizing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals.

- Reaction Example :

Here, represents the difluorophenyl group from the boronic acid, while is an aryl or vinyl halide .

2.2. Synthesis of Angiogenesis Inhibitors

Research indicates that analogs of this compound have been synthesized as potential angiogenesis inhibitors, which play a critical role in cancer treatment by inhibiting the growth of new blood vessels .

3.1. Potential Therapeutic Uses

The compound has shown promise in the development of therapeutic agents targeting various diseases:

- Case Study : A study demonstrated that derivatives of this compound exhibited inhibitory activity against fatty acid amide hydrolase (FAAH), an enzyme linked to pain and inflammation modulation .

3.2. Drug Design and Development

Due to its structural properties, this boronic acid derivative serves as a scaffold for designing new drugs with improved efficacy and selectivity against specific biological targets.

Physical and Chemical Properties

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Solubility | 0.195 mg/ml |

| Log P (octanol/water partition coefficient) | 1.35 |

| Toxicity Classification | Warning |

These properties indicate that the compound has favorable solubility characteristics for biological applications while maintaining a manageable toxicity profile .

類似化合物との比較

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The reactivity and applications of fluorinated arylboronic acids depend on substituent positions and electronic effects. Below is a comparison with key analogs:

Table 1: Structural Analogs with Benzyloxy and Fluorine Substituents

| Compound Name | CAS Number | Molecular Formula | Purity | Key Features |

|---|---|---|---|---|

| 2-(Benzyloxy)-3,5-difluorophenylboronic acid | 1150114-56-9 | C₁₃H₁₀BF₂O₃ | >98% | 2-benzyloxy, 3,5-F; high solubility |

| 2-Benzyloxy-4-fluorobenzeneboronic acid | 779331-47-4 | C₁₃H₁₂BFO₃ | 98% | 2-benzyloxy, 4-F; steric hindrance |

| 2-Benzyloxy-5-fluorobenzeneboronic acid | 850589-56-9 | C₁₃H₁₂BFO₃ | 98% | 2-benzyloxy, 5-F; electronic asymmetry |

| 4-Benzyloxy-3-fluorobenzeneboronic acid | 725256-57-5 | C₁₃H₁₂BFO₃ | 98% | 4-benzyloxy, 3-F; altered regioselectivity |

Key Findings :

- Moving the benzyloxy group to the 4-position (e.g., 725256-57-5) reduces steric effects but may alter electronic interactions with catalysts .

Table 2: Fluorophenylboronic Acids Without Benzyloxy Substituents

| Compound Name | CAS Number | Molecular Formula | Purity | Applications |

|---|---|---|---|---|

| 3,5-Difluorophenylboronic acid | 156545-07-2 | C₆H₅BF₂O₂ | >99% | OLED precursors, Suzuki couplings |

| 2,4-Difluorophenylboronic acid | 144025-03-6 | C₆H₅BF₂O₂ | >98% | Pharmaceuticals, agrochemicals |

| 3-Fluoro-4-hydroxyphenylboronic acid | 182344-14-5 | C₆H₆BFO₃ | 97% | Bioconjugation, sensors |

Key Findings :

- The absence of a benzyloxy group in 3,5-difluorophenylboronic acid (156545-07-2) simplifies synthesis but reduces solubility in non-polar solvents .

- 3-Fluoro-4-hydroxyphenylboronic acid (182344-14-5) exhibits higher polarity due to the hydroxyl group, making it suitable for aqueous-phase reactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(benzyloxy)-3,5-difluorophenylboronic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : This compound can be synthesized via Suzuki-Miyaura coupling or directed ortho-borylation. For Suzuki coupling, 3,5-difluoro-2-(benzyloxy)bromobenzene is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) . Solvent choice (e.g., dioxane) and temperature (~80–100°C) are critical for minimizing byproducts. Post-synthesis purification via recrystallization (e.g., using hexane/ethyl acetate) ensures >95% purity .

Q. How can spectroscopic techniques (FT-IR, NMR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The benzyloxy group’s protons (δ ~4.8–5.2 ppm) and aromatic fluorine-induced splitting patterns (e.g., para-fluorine coupling in ¹³C NMR) are key identifiers .

- FT-IR : B-O stretching (~1340 cm⁻¹) and aromatic C-F vibrations (~1220 cm⁻¹) confirm boronic acid and fluorinated moieties .

- UV-Vis : π→π* transitions in the aromatic system (λmax ~260–280 nm) provide additional validation .

Q. What are the optimal storage conditions to prevent decomposition of this boronic acid?

- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C in airtight, light-resistant containers. Pre-purge storage vials to minimize oxidation. Periodic TLC or HPLC analysis (C18 column, acetonitrile/water mobile phase) monitors hydrolytic stability .

Advanced Research Questions

Q. How do steric and electronic effects of the benzyloxy group influence cross-coupling reactivity in Suzuki-Miyaura reactions?

- Methodological Answer : The bulky benzyloxy group at the ortho position reduces reactivity with aryl halides due to steric hindrance. Computational studies (DFT) show altered electron density at the boron center, increasing activation energy by ~15–20 kJ/mol compared to non-substituted analogs. Mitigation strategies include using electron-deficient catalysts (e.g., Pd-XPhos) or elevated temperatures .

Q. What computational methods are suitable for analyzing dimerization equilibria and boroxine formation in solution?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts dimerization thermodynamics. Solvent effects (e.g., DMSO vs. THF) are modeled via PCM. Experimental validation uses ¹¹B NMR: monomeric boronic acid (δ ~30 ppm) vs. boroxine (δ ~18 ppm) .

Q. How can isotopic labeling (e.g., ¹⁸O or ¹⁰B) elucidate mechanistic pathways in transesterification reactions involving this compound?

- Methodological Answer : Synthesize ¹⁸O-labeled derivatives via H₂¹⁸O exchange under acidic conditions. Monitor reaction progress using mass spectrometry (ESI-MS) and isotope-specific IR. For ¹⁰B labeling, neutron crystallography resolves boron coordination geometry in intermediates .

Q. What strategies resolve contradictions in reported catalytic activity data for this compound in C–H borylation reactions?

- Methodological Answer : Systematic benchmarking under standardized conditions (e.g., substrate scope, catalyst loading) identifies outliers. Control experiments (e.g., radical scavengers) rule out unintended pathways. Meta-analysis of literature data using multivariate regression accounts for solvent polarity and base strength variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。